molecular formula C20H22N2O5 B10998487 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

Cat. No.: B10998487
M. Wt: 370.4 g/mol
InChI Key: ADRFOFCZOGBGSO-UHFFFAOYSA-N
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Description

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxy and methyl groups, and an acetamide side chain linked to a pyrrole ring. The compound’s distinct structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, amines

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted acetamide derivatives.

Mechanism of Action

The mechanism of action of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, such as oxidative stress and cell proliferation.

    Pathways Involved: It modulates signaling pathways related to inflammation, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido-5-ureidopentanoic acid
  • 6,7-dimethoxy-2-oxo-2H-chromen-4-yl)methyl 3-arylacrylate

Uniqueness

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is unique due to its specific substitution pattern and the presence of both chromen-2-one and pyrrole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(2-pyrrol-1-ylethyl)acetamide

InChI

InChI=1S/C20H22N2O5/c1-13-15(12-18(23)21-6-9-22-7-4-5-8-22)20(24)27-17-11-14(25-2)10-16(26-3)19(13)17/h4-5,7-8,10-11H,6,9,12H2,1-3H3,(H,21,23)

InChI Key

ADRFOFCZOGBGSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCCN3C=CC=C3

Origin of Product

United States

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